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Compound of Interest

Compound Name: 4-Bromoveratrole

Cat. No.: B120743

For Immediate Release

[City, State] — December 16, 2025 — In the landscape of contemporary drug discovery and
development, the strategic selection of molecular building blocks is paramount to the
successful synthesis of novel therapeutic agents. Among these, 4-bromoveratrole (4-bromo-
1,2-dimethoxybenzene) has emerged as a highly versatile and valuable scaffold. Its unique
structural features and reactivity profile have positioned it as a key starting material in the
synthesis of a diverse array of biologically active compounds, from potent anticancer agents to
modulators of key signaling pathways in the central nervous system. This in-depth technical
guide serves as a comprehensive resource for researchers, scientists, and drug development
professionals, elucidating the core utility of 4-bromoveratrole in medicinal chemistry.

Physicochemical Properties and Reactivity

4-Bromoveratrole is a brominated derivative of veratrole (1,2-dimethoxybenzene). The
presence of the electron-donating methoxy groups activates the aromatic ring, while the
bromine atom provides a reactive handle for a variety of cross-coupling reactions. This
combination of features makes it an ideal substrate for the construction of complex molecular
architectures.
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Property Value Reference

Molecular Formula CsHoBrO:z [1](--INVALID-LINK--)
Molecular Weight 217.06 g/mol [1](--INVALID-LINK--)
Appearance Colorless to pale yellow liquid [2](--INVALID-LINK--)
Boiling Point 255-256 °C [2](--INVALID-LINK--)
Density 1.509 g/mL at 25 °C [2](--INVALID-LINK--)

The reactivity of 4-bromoveratrole is dominated by the carbon-bromine bond, which readily
participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and
Buchwald-Hartwig amination reactions. These transformations are fundamental in medicinal
chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Applications in the Synthesis of Bioactive
Molecules

The dimethoxybenzene moiety is a common feature in numerous biologically active natural
products and synthetic drugs. 4-Bromoveratrole serves as a crucial precursor for introducing
this important pharmacophore.

Isoquinoline Alkaloids

A significant application of 4-bromoveratrole lies in the synthesis of isoquinoline alkaloids, a
class of natural products with a broad spectrum of biological activities, including anticancer,
antimicrobial, and anti-inflammatory properties. The veratrole unit forms a key part of the
isoquinoline core of many of these compounds, such as papaverine and laudanosine. While
direct syntheses of these specific alkaloids starting from 4-bromoveratrole are not the most
common routes, the general strategies for constructing the isoquinoline skeleton often involve
intermediates that can be readily prepared from 4-bromoveratrole.

Kinase Inhibitors

The veratrole moiety is also found in a number of kinase inhibitors, which are a major class of
anticancer drugs. The dimethoxybenzene ring can engage in key interactions within the ATP-
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binding pocket of various kinases. For instance, derivatives of 4-anilinoquinazolines, a well-
established scaffold for kinase inhibitors, can be synthesized using intermediates derived from
4-bromoveratrole. The methoxy groups can form hydrogen bonds or participate in
hydrophobic interactions, contributing to the overall binding affinity and selectivity of the
inhibitor.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers,
such as cAMP and cGMP. Inhibitors of PDEs have therapeutic applications in a range of
diseases, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases,
and neurological disorders. The veratrole scaffold has been incorporated into the design of
potent and selective PDE inhibitors.

Dopamine Receptor Ligands

The structural similarity of the veratrole group to the catechol moiety of dopamine has led to its
use in the development of ligands for dopamine receptors. These receptors are important
targets for the treatment of neurological and psychiatric disorders such as Parkinson's disease
and schizophrenia. 4-Bromoveratrole can be used as a starting point to synthesize analogs of
known dopamine receptor antagonists, allowing for the exploration of structure-activity
relationships (SAR) and the development of new drug candidates with improved
pharmacological profiles.

Key Synthetic Transformations

The versatility of 4-bromoveratrole as a building block stems from its ability to undergo a
variety of chemical transformations. The following sections detail the experimental protocols for
two of the most important reactions in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron
compound and an organohalide, forming a carbon-carbon bond. This reaction is widely used to
synthesize biaryl and heteroaryl-aryl structures.

Experimental Protocol: Synthesis of 4-Aryl-1,2-dimethoxybenzene
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» Materials: 4-bromoveratrole, arylboronic acid, palladium(ll) acetate (Pd(OAc)2),
triphenylphosphine (PPhs), potassium carbonate (K2COs), toluene, and water.

e Procedure: To a solution of 4-bromoveratrole (1.0 mmol) and the respective arylboronic
acid (1.2 mmol) in toluene (10 mL), an aqueous solution of K2COs (2.0 M, 2.0 mL) is added.
The mixture is degassed with argon for 15 minutes. Pd(OAc)z (0.02 mmol) and PPhs (0.08
mmol) are then added, and the mixture is heated to 90 °C under an argon atmosphere for 12
hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate
and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure. The crude product is purified by column
chromatography on silica gel to afford the desired 4-aryl-1,2-dimethoxybenzene.

o Expected Yields: 70-95%, depending on the arylboronic acid used.

Product Aryl Group Yield (%)
4-Phenylveratrole Phenyl 92
4-(4-Tolyl)veratrole 4-Tolyl 88
4-(4-Methoxyphenyl)veratrole 4-Methoxyphenyl 95

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine
with an aryl halide, forming a carbon-nitrogen bond. This reaction is a powerful tool for the
synthesis of arylamines.

Experimental Protocol: Synthesis of N-Aryl-3,4-dimethoxyaniline

o Materials: 4-bromoveratrole, aniline derivative, palladium(ll) acetate (Pd(OAc)z2), 2-
(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu),
and anhydrous toluene.

o Procedure: A flame-dried Schlenk tube is charged with Pd(OAc)z (0.02 mmol), XPhos (0.04
mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous
toluene (5 mL), 4-bromoveratrole (1.0 mmol), and the aniline derivative (1.2 mmol) are then
added via syringe. The reaction mixture is heated to 100 °C for 16 hours. After cooling to
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room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite,
and concentrated under reduced pressure. The crude product is purified by column
chromatography on silica gel to yield the N-aryl-3,4-dimethoxyaniline.

o Expected Yields: 65-90%, depending on the aniline derivative used.

Product Amine Yield (%)
N-Phenyl-3,4-dimethoxyaniline  Aniline 85
N-(4-Methylphenyl)-3,4-
] ( Y p. ) Y 4-Toluidine 90
dimethoxyaniline
N-(4-Methoxyphenyl)-3,4-
( yphenyl) p-Anisidine 88

dimethoxyaniline

Visualization of Synthetic and Signaling Pathways

To further illustrate the utility of 4-bromoveratrole, the following diagrams, generated using
Graphviz (DOT language), depict a generalized experimental workflow for its functionalization

and its potential role in modulating key cellular signaling pathways.
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Generalized workflow for the functionalization of 4-bromoveratrole.
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Potential modulation of PI3K/Akt and MAPK signaling pathways.

Conclusion

4-Bromoveratrole stands as a testament to the power of a well-chosen building block in
medicinal chemistry. Its favorable reactivity and the inherent biological relevance of the
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veratrole moiety make it an invaluable tool for the synthesis of a wide range of potential
therapeutics. The continued exploration of its synthetic utility will undoubtedly lead to the
discovery of new and improved drugs for a variety of diseases. This guide provides a
foundational understanding of its applications and the key reactions that unlock its potential,
empowering researchers to leverage this versatile molecule in their drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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